molecular formula C21H19N3O3S B2561035 3-(4-Ethoxyphenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1112450-24-4

3-(4-Ethoxyphenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2561035
CAS No.: 1112450-24-4
M. Wt: 393.46
InChI Key: QUYOUIBBAARUSG-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a thiazole ring, and aromatic substituents, which contribute to its diverse chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the Rings: The final step involves coupling the thiazole and oxadiazole rings through a methylene bridge, which can be achieved using a base-catalyzed reaction with a suitable methylene donor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of nitro, sulfo, and halo derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(4-Ethoxyphenyl)-5-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(4-Ethoxyphenyl)-5-{[4-(3-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(4-Ethoxyphenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole lies in its specific combination of functional groups and rings, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and selectivity in various applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-26-16-9-7-14(8-10-16)21-23-19(27-24-21)12-20-22-18(13-28-20)15-5-4-6-17(11-15)25-2/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYOUIBBAARUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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